2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
2-(Carboxymethyl)-2-azaspiro[45]decane-8-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can be achieved through several methods. One common approach involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method involves the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acids . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride (LiAlH4). The conditions for these reactions vary, with some requiring acidic or basic environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act on receptor-interacting protein kinases (RIPKs) and other signaling molecules involved in cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but differs in its functional groups.
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Another related compound with a spirocyclic structure and different functional groups.
Uniqueness
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-10(15)7-13-6-5-12(8-13)3-1-9(2-4-12)11(16)17/h9H,1-8H2,(H,14,15)(H,16,17) |
InChI Key |
LEGBPDXCSVOYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)CC(=O)O |
Origin of Product |
United States |
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